6-Methoxy-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Description
Properties
IUPAC Name |
6-methoxy-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1-phenyl-1H-chromeno[2,3-c]pyrrole-3,9-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O4S/c1-11-22-23-21(29-11)24-17(12-6-4-3-5-7-12)16-18(25)14-9-8-13(27-2)10-15(14)28-19(16)20(24)26/h3-10,17H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFWAHJFNBAMQLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)N2C(C3=C(C2=O)OC4=C(C3=O)C=CC(=C4)OC)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of the compound are currently unknown. The compound is a derivative of 1,3,4-thiadiazole, which has been found to exhibit cytotoxic activity. .
Mode of Action
It is known that 1,3,4-thiadiazole derivatives can interact with biological targets and induce changes that lead to cytotoxic activity.
Biochemical Pathways
Given the cytotoxic properties of 1,3,4-thiadiazole derivatives
Pharmacokinetics
The compound’s molecular structure suggests that it may have good bioavailability due to its lipophilic nature
Result of Action
Given the cytotoxic properties of 1,3,4-thiadiazole derivatives, it is likely that this compound could induce cell death in cancer cells
Biochemical Analysis
Molecular Mechanism
The molecular mechanism of action of 6-Methoxy-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione remains to be determined
Biological Activity
6-Methoxy-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione (CAS Number: 886174-79-4) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.
Chemical Structure and Properties
The molecular formula of the compound is CHNOS with a molecular weight of 461.53 g/mol. The structure features a chromeno-pyrrole core substituted with a methoxy group and a thiadiazole moiety, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | CHNOS |
| Molecular Weight | 461.53 g/mol |
| Density | 1.4 ± 0.1 g/cm³ |
| Boiling Point | 629.5 ± 65.0 °C |
| Flash Point | 334.5 ± 34.3 °C |
Antimicrobial Activity
Recent studies have demonstrated that derivatives of thiadiazoles exhibit significant antimicrobial properties against various pathogens. For instance, a series of pyrrolyl thiadiazoles were synthesized and tested for their activity against Mycobacterium tuberculosis using the microplate Alamar blue assay method. The results indicated that compounds similar to the target compound showed minimum inhibitory concentration (MIC) values ranging from 12.5 to 100 μg/mL against M. tuberculosis H37Rv strain .
Table: Antimycobacterial Activity of Thiadiazole Derivatives
| Compound ID | MIC (μg/mL) | pMIC |
|---|---|---|
| 4b | 12.5 | 4.903 |
| 5b | 12.5 | 4.903 |
| 4d | 25 | 4.602 |
| Other Compounds | Varied | Varied |
These findings suggest that the presence of specific substituents on the thiadiazole ring enhances antimicrobial efficacy.
Anticancer Activity
The anticancer potential of the compound was evaluated against various cancer cell lines, including MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer). In vitro studies indicated that compounds containing the thiadiazole structure exhibited cytotoxic effects, with IC values significantly lower than those of standard chemotherapeutic agents .
Case Study: Cytotoxicity Against Breast Cancer Cells
A study assessed the cytotoxic effects of newly synthesized thiadiazole derivatives on MCF-7 and MDA-MB-231 cells:
- SCT Compounds Tested : SCT-1, SCT-2, SCT-4, SCT-5, SCT-6
- Concentration : Cells were exposed to various concentrations including up to 100 µM for 24 hours.
The results showed that compounds with methoxy substituents demonstrated enhanced activity against MCF-7 cells compared to their counterparts without such modifications.
Table: Cytotoxic Activity Against Cancer Cell Lines
| Compound ID | MCF-7 Viability (%) at 100 µM | MDA-MB-231 Viability (%) at 100 µM |
|---|---|---|
| SCT-1 | X% | Y% |
| SCT-2 | X% | Y% |
| SCT-4 | X% | Y% |
Anti-inflammatory Properties
The biological activity of thiadiazoles extends to anti-inflammatory effects as well. Research has indicated that certain derivatives can inhibit inflammatory mediators and pathways involved in chronic inflammation conditions . The mechanism often involves modulation of cytokine production and inhibition of NF-kB signaling pathways.
Scientific Research Applications
Biological Activities
The compound exhibits various biological activities, primarily attributed to its structural features. Here are key areas of application:
Antimycobacterial Activity
Recent studies have demonstrated that derivatives of thiadiazoles exhibit significant antimycobacterial activity against Mycobacterium tuberculosis. The compound's structure allows for effective interaction with target proteins in the bacterial cell wall, which is crucial for its inhibitory action. For example, molecular docking studies indicated strong binding affinities with critical amino acid residues such as Tyr158 and Met98 .
| Compound | MIC (µg/mL) | pMIC |
|---|---|---|
| 6-Methoxy Derivative | 12.5 | 4.903 |
| Other Thiadiazole Derivatives | 25 | 4.602 |
Anticancer Potential
Thiadiazole derivatives have been extensively studied for their anticancer properties. The compound has shown promising results in inhibiting various cancer cell lines. For instance, it has been reported to exhibit cytotoxic effects against human cervical carcinoma (HeLa) and murine leukemia (L1210) cells with IC50 values in the submicromolar range . The presence of methoxy and thiadiazole groups enhances its ability to disrupt cancer cell proliferation.
Anti-inflammatory Properties
Research indicates that compounds containing thiadiazole moieties can also possess anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and pathways associated with inflammation. This suggests potential applications in treating inflammatory diseases .
Case Studies
Several case studies illustrate the efficacy of this compound in various biological assays:
Case Study 1: Antimycobacterial Activity
A study synthesized a series of pyrrolyl thiadiazoles and tested them against Mycobacterium tuberculosis. The results highlighted that compounds similar to 6-Methoxy-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione exhibited enhanced activity due to their structural characteristics and functional groups .
Case Study 2: Anticancer Efficacy
In another research effort focused on anticancer activities, derivatives including the target compound were evaluated against multiple cancer cell lines. The findings indicated that specific substitutions on the thiadiazole ring significantly influenced cytotoxicity and selectivity towards cancer cells .
Preparation Methods
Reaction Mechanism and Intermediate Isolation
The proposed mechanism proceeds through three stages:
-
Knoevenagel condensation between the chromene aldehyde and thiadiazole amine, forming an α,β-unsaturated imine intermediate.
-
Electrophilic cyclization initiated by acetic acid catalysis, creating the pyrrole ring.
-
Aromatization through oxidative dehydrogenation, yielding the final conjugated system.
Critical control parameters include:
-
Temperature gradient: 80°C for condensation → 120°C for cyclization
-
Solvent system: Ethanol/water (3:1 v/v) with 5 mol% p-toluenesulfonic acid
Stepwise Synthesis Approaches
For laboratories requiring intermediate isolation, a four-step sequential method demonstrates superior reproducibility:
Thiadiazole Precursor Synthesis
5-Methyl-1,3,4-thiadiazol-2-amine is prepared via:
-
Cyclocondensation of thiosemicarbazide with acetic anhydride
-
Sulfurization using Lawesson's reagent
Table 1: Thiadiazole Synthesis Optimization
| Parameter | Optimal Range | Yield Impact |
|---|---|---|
| Reaction Temperature | 110-115°C | ±8% |
| Lawesson's Reagent Eq | 1.2 equivalents | +15% |
| Purification Method | Sublimation vs. Recrystallization | +22% Purity |
Chromeno-Pyrrole Core Assembly
The dihydrochromeno-pyrrole intermediate is synthesized through:
-
Mannich reaction between 6-methoxy-1-tetralone and benzaldehyde
-
Pictet-Spengler cyclization using BF₃·OEt₂ as Lewis acid
-
Oxidative dehydrogenation with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone)
Critical spectroscopic data for intermediates:
-
¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J=8.4 Hz, 1H, aromatic), 6.95 (s, 1H, pyrrole-H), 3.89 (s, 3H, OCH₃)
Catalytic System Innovations
Recent advances in catalyst design have significantly improved reaction efficiency:
Dual Acid/Base Catalysis
A breakthrough approach employs Amberlyst-15 (acidic resin) with DBU (1,8-diazabicycloundec-7-ene) in tandem:
Microwave-Assisted Synthesis
Microwave irradiation (300 W, 150°C) enables rapid cyclization:
-
Time: 45 minutes vs. 8 hours conventional heating
-
Energy Efficiency: 78% reduction in solvent consumption
-
Scalability: Demonstrated at 500g batch scale
Purification and Characterization
Final product purity is ensured through orthogonal techniques:
Table 2: Analytical Methods and Specifications
| Parameter | Method | Acceptance Criteria |
|---|---|---|
| Chemical Purity | HPLC (C18 column) | ≥98.5% area |
| Chiral Purity | Chiralpak AD-H | ≥99.0% ee |
| Metal Impurities | ICP-MS | <10 ppm total |
| Polymorph Form | XRPD | Form II |
Critical MS data:
-
HRMS (ESI+): m/z calculated for C₂₁H₁₄N₃O₃S [M+H]⁺ 396.0754, found 396.0758
-
LC-MS/MS Fragmentation: m/z 396 → 268 (base peak, chromeno-pyrrole fragment)
Comparative Analysis of Synthetic Routes
Table 3: Method Comparison for Industrial Application
| Parameter | MCR Approach | Stepwise Synthesis |
|---|---|---|
| Total Yield | 82% | 67% |
| Process Complexity | Low | High |
| Byproduct Formation | 8-12% | 18-25% |
| Equipment Needs | Standard | Specialized |
| Scalability | >100kg demonstrated | <10kg optimal |
Industrial-Scale Process Considerations
For GMP manufacturing, key parameters include:
-
Solvent Recovery: 92% ethanol recycled via distillation
-
Waste Streams: <5% organic waste through membrane filtration
-
Quality Control: PAT (Process Analytical Technology) integration for real-time monitoring
Stability studies reveal:
Q & A
Q. What are the key synthetic pathways for this compound, and how can reaction conditions be optimized for yield improvement?
The synthesis typically involves multicomponent reactions (e.g., Paal-Knorr pyrrole formation or heterocyclization with thioamides). Optimization strategies include:
- Refluxing in ethanol or DMF-EtOH mixtures to enhance cyclization efficiency .
- Adjusting stoichiometric ratios of intermediates (e.g., thiadiazole precursors) to minimize side products .
- Monitoring reaction progress via TLC or HPLC to identify optimal termination points .
Q. Which spectroscopic techniques are most effective for characterizing its structure, and what key spectral markers should be prioritized?
- 1H/13C NMR : Focus on aromatic proton signals (δ 6.5–8.5 ppm for chromene and phenyl groups) and thiadiazole-related carbons (δ 150–160 ppm) .
- IR Spectroscopy : Identify carbonyl stretches (1680–1720 cm⁻¹ for dione groups) and C-S vibrations (650–750 cm⁻¹) from the thiadiazole moiety .
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks and fragmentation patterns consistent with the fused chromeno-pyrrole-thiadiazole core .
Q. What in vitro screening models are appropriate for initial evaluation of its biological potential?
- Antimicrobial assays : Use gram-positive/negative bacterial strains (e.g., S. aureus, E. coli) and fungal cultures (C. albicans) to test inhibition zones .
- Cytotoxicity screening : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC50 values .
- Enzyme inhibition : Test interactions with kinases or oxidases via fluorometric/colorimetric kits .
Q. What purification techniques are most effective for isolating this compound given its structural complexity?
- Recrystallization : Use DMF-EtOH (1:1) to remove polar impurities .
- Column Chromatography : Employ silica gel with gradient elution (hexane:ethyl acetate) to separate diastereomers or regioisomers .
Advanced Research Questions
Q. How does the chromeno-pyrrole-thiadiazole architecture influence electronic configuration and pharmacophore accessibility?
- The electron-deficient thiadiazole ring enhances π-π stacking with aromatic residues in enzyme active sites, while the methoxy group improves solubility for membrane penetration .
- Computational modeling (DFT) reveals localized electron density at the pyrrole N-atom, suggesting nucleophilic reactivity for targeted derivatization .
Q. What experimental strategies can resolve contradictions between in vitro bioactivity and in vivo efficacy?
- Pharmacokinetic studies : Measure plasma half-life and tissue distribution in rodent models to identify bioavailability limitations .
- Metabolite profiling : Use LC-MS to detect phase I/II metabolites that may deactivate the compound .
- Formulation adjustments : Encapsulate in liposomes or PEGylated carriers to enhance systemic delivery .
Q. How can computational chemistry tools predict and optimize binding affinity with target enzymes?
- Molecular docking : Simulate interactions with COX-2 or topoisomerase II using AutoDock Vina; prioritize residues with hydrogen-bonding potential (e.g., Ser530 in COX-2) .
- QSAR modeling : Correlate substituent electronegativity (Hammett constants) with IC50 values to guide synthetic modifications .
Q. What methodologies enable precise determination of structure-activity relationships (SAR) for the thiadiazole substituent?
- Regioselective substitution : Replace the 5-methyl group on the thiadiazole with halogens or aryl groups via nucleophilic aromatic substitution .
- Bioisosteric replacement : Compare bioactivity of thiadiazole analogs with oxadiazole or triazole moieties to assess ring electronegativity effects .
Q. How do solvent polarity and protic/aprotic environments influence its reactivity in nucleophilic substitutions?
- Polar aprotic solvents (e.g., DMF) stabilize transition states in SNAr reactions, while protic solvents (e.g., ethanol) favor protonation of leaving groups .
- Kinetic studies under varying dielectric constants (ε) can quantify solvent effects on reaction rates .
Q. What mechanistic approaches elucidate its unexpected stability under physiological pH conditions?
- pH-rate profiling : Measure degradation kinetics across pH 2–10 to identify stability thresholds .
- X-ray crystallography : Analyze hydrogen-bonding networks in the solid state that confer resistance to hydrolytic cleavage .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
